Cas no 2171167-04-5 ((2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid)

(2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid
- 2171167-04-5
- (2R)-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]pyrrolidine-2-carboxylic acid
- EN300-1501957
-
- Inchi: 1S/C25H28N2O5/c1-2-8-21(23(28)27-14-7-13-22(27)24(29)30)26-25(31)32-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-22H,2,7-8,13-15H2,1H3,(H,26,31)(H,29,30)/t21-,22-/m1/s1
- InChI Key: BZSHXDHIZSSHRN-FGZHOGPDSA-N
- SMILES: O(C(N[C@H](CCC)C(N1CCC[C@@H]1C(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 436.19982200g/mol
- Monoisotopic Mass: 436.19982200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 676
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 95.9Ų
(2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1501957-5000mg |
(2R)-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]pyrrolidine-2-carboxylic acid |
2171167-04-5 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1501957-50mg |
(2R)-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]pyrrolidine-2-carboxylic acid |
2171167-04-5 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1501957-2500mg |
(2R)-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]pyrrolidine-2-carboxylic acid |
2171167-04-5 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1501957-1.0g |
(2R)-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]pyrrolidine-2-carboxylic acid |
2171167-04-5 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1501957-100mg |
(2R)-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]pyrrolidine-2-carboxylic acid |
2171167-04-5 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1501957-500mg |
(2R)-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]pyrrolidine-2-carboxylic acid |
2171167-04-5 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1501957-250mg |
(2R)-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]pyrrolidine-2-carboxylic acid |
2171167-04-5 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1501957-1000mg |
(2R)-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]pyrrolidine-2-carboxylic acid |
2171167-04-5 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1501957-10000mg |
(2R)-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]pyrrolidine-2-carboxylic acid |
2171167-04-5 | 10000mg |
$14487.0 | 2023-09-27 |
(2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid Related Literature
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
Additional information on (2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid
Introduction to (2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic Acid (CAS No. 2171167-04-5)
(2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 2171167-04-5, represents a pinnacle of molecular design and functional innovation. Its intricate structure, characterized by a pyrrolidine core and multiple substituents, makes it a promising candidate for various therapeutic applications.
The< strong>molecular architecture of this compound is a testament to the advancements in synthetic chemistry. The presence of a< strong>fluoren-9-yl methoxycarbonyl group introduces a rigid, aromatic component that can enhance the stability and bioavailability of the molecule. This feature is particularly crucial in drug design, where structural integrity often dictates pharmacokinetic properties.
In recent years, there has been a surge in research focused on developing novel bioactive molecules with enhanced specificity and efficacy. The< strong>pyrrolidine ring in this compound serves as an excellent scaffold for further derivatization, allowing chemists to tailor its properties for specific biological targets. This flexibility has made it a subject of intense study in medicinal chemistry.
The< strong>amino and carboxylic acid functionalities present in the molecule are key pharmacophores that can interact with biological targets such as enzymes and receptors. These groups provide opportunities for hydrogen bonding and ionic interactions, which are critical for achieving high affinity and selectivity in drug design. The< strong>pentanoyl moiety further contributes to the compound's solubility and metabolic stability, making it an attractive candidate for oral administration.
Recent studies have highlighted the potential of< strong>fluorene-based derivatives in pharmaceutical applications. The< strong>fluoren-9-yl moiety, in particular, has been shown to improve the pharmacokinetic profiles of drug candidates by enhancing their lipophilicity and reducing metabolic degradation. This has led to increased interest in incorporating fluorene derivatives into new drug molecules.
The< strong>pyrrolidine scaffold is another critical component that has been extensively studied for its role in drug design. Pyrrolidines are known for their ability to mimic natural amino acid residues, making them ideal for designing molecules that can interact with biological targets in a native-like manner. This property has been exploited in the development of various therapeutic agents, including protease inhibitors and kinase inhibitors.
In the context of current research, there is a growing emphasis on developing drugs with improved pharmacological profiles. The< strong>bioisosteric replacement strategy involves replacing one functional group with another while maintaining similar biological activity. This approach has been successfully applied to the development of several drugs, including those targeting neurological disorders and cancer.
The< strong>synthetic pathways used to prepare this compound are highly sophisticated and require precise control over reaction conditions. Modern synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have enabled the efficient construction of complex molecular architectures like this one. These methods not only improve yield but also allow for greater control over stereochemistry, which is crucial for achieving desired biological activity.
The< strong-pharmacological evaluation of this compound has revealed promising results in preclinical studies. Initial experiments have shown that it exhibits potent activity against several target enzymes and receptors relevant to human health. These findings have prompted further investigation into its potential as a therapeutic agent.
The< strong-formulation considerations for this compound are also an important aspect of its development. Factors such as solubility, stability, and bioavailability must be carefully optimized to ensure effective delivery to biological targets. Advances in formulation science have provided new tools for addressing these challenges, including the use of prodrugs and nanotechnology-based delivery systems.
The< strong-clinical implications of this research are significant. If successful in clinical trials, this compound could represent a breakthrough in the treatment of various diseases. Its unique structure and promising preclinical data make it a compelling candidate for further development.
In conclusion, (2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid (CAS No. 2171167-04-5) is a remarkable example of how innovative molecular design can lead to the development of novel therapeutic agents. Its intricate structure, combined with its promising pharmacological properties, positions it as a key player in future pharmaceutical research and development.
2171167-04-5 ((2R)-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid) Related Products
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 307-59-5(perfluorododecane)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)



